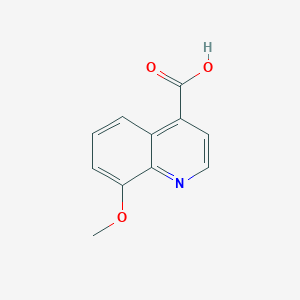

8-Methoxyquinoline-4-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-methoxyquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-9-4-2-3-7-8(11(13)14)5-6-12-10(7)9/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBCNIRZMNKUQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C(C=CN=C21)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 8-Methoxyquinoline-4-carboxylic Acid: A Methodological Whitepaper

An In-depth Technical Guide for Researchers

Abstract

This guide provides a detailed technical overview of the synthesis and characterization of 8-methoxyquinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We present a comprehensive, field-proven protocol based on the Doebner reaction, a robust three-component synthesis strategy. The narrative emphasizes the rationale behind key experimental choices, from reaction setup to purification. Furthermore, this document outlines a complete characterization workflow, detailing the expected spectroscopic signatures from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers and scientists, offering the necessary procedural details and theoretical underpinnings to successfully synthesize, purify, and validate this important chemical scaffold.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives are foundational to numerous pharmaceuticals, exhibiting a wide spectrum of biological activities, including antimalarial, antimicrobial, and anticancer properties.[1] Within this class, quinoline-4-carboxylic acids are particularly noteworthy, serving as crucial intermediates and pharmacophores in drug design.[2]

This compound (C₁₁H₉NO₃) is a key synthetic building block. The strategic placement of the methoxy group at the 8-position and the carboxylic acid at the 4-position provides distinct electronic properties and multiple points for further chemical modification, making it a valuable precursor for the synthesis of more complex bioactive molecules. This guide details a reliable and scalable method for its preparation and rigorous characterization.

Synthetic Methodology: The Doebner Reaction

The synthesis of quinoline-4-carboxylic acids can be achieved through several classic reactions, including the Pfitzinger and Doebner reactions. The Doebner reaction (also known as the Doebner-von Miller reaction in broader terms) is a highly effective three-component condensation that is particularly well-suited for this target molecule.[3][4] It involves the reaction of an aniline, an α,β-unsaturated carbonyl compound, or its precursors (an aldehyde and pyruvic acid).[5]

The reaction proceeds via an acid-catalyzed mechanism.[6] It begins with the formation of a Schiff base from the aniline (2-methoxyaniline) and an aldehyde. Pyruvic acid then acts as an enol or enolate equivalent, which attacks the Schiff base. A subsequent cyclization, dehydration, and aromatization (oxidation) cascade yields the final quinoline structure.[7] The use of an aniline with an electron-donating group like methoxy generally facilitates the reaction.

Caption: Generalized Doebner reaction pathway for substituted quinoline-4-carboxylic acids.

Causality: This protocol utilizes ethanol as a solvent due to its ability to dissolve the reactants and its relatively high boiling point, which is suitable for reflux conditions. The reaction is typically refluxed to provide sufficient thermal energy to overcome the activation barriers for the condensation and cyclization steps. While some Doebner reactions are catalyst-free, acidic conditions (often from the pyruvic acid itself or with added catalysts) are crucial for promoting Schiff base formation and cyclization.[5][6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methoxyaniline (1.0 eq.), the desired aldehyde (e.g., benzaldehyde, 1.0 eq.), and absolute ethanol.

-

Addition of Pyruvic Acid: While stirring, slowly add pyruvic acid (1.0 eq.) to the mixture. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 3-5 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Isolation of Crude Product: Upon completion, cool the reaction mixture to room temperature and then further in an ice bath. The solid product will precipitate out of the solution.

-

Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove soluble impurities.

-

Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight.

Purification: Recrystallization

Causality: Recrystallization is the gold standard for purifying solid organic compounds. The principle relies on the differential solubility of the desired product and impurities in a chosen solvent at different temperatures. The crude product is dissolved in a minimum amount of hot solvent, and as the solution cools, the solubility of the product decreases, causing it to crystallize out in a purer form while impurities remain dissolved.

-

Solvent Selection: Place a small amount of the crude product in a test tube and test its solubility in various solvents (e.g., methanol, ethanol, ethyl acetate). An ideal solvent will dissolve the compound when hot but not when cold. Methanol or ethanol are often effective.[8]

-

Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture on a hot plate until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote crystal growth, you can scratch the inside of the flask with a glass rod. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Isolation and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Analytical Characterization

Once a pure sample is obtained, its identity and purity must be confirmed through spectroscopic analysis. The following section details the expected data for this compound.

Caption: Standard workflow for the structural elucidation of a synthesized compound.

The following table summarizes the expected analytical data for this compound.

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | ~8.9-9.1 ppm (d, 1H, H2), ~7.5-8.2 ppm (m, 4H, Ar-H), ~4.1 ppm (s, 3H, -OCH₃), >12.0 ppm (br s, 1H, -COOH) |

| ¹³C NMR | Chemical Shift (δ) | ~168-172 ppm (C=O), ~155-160 ppm (C-O), ~110-150 ppm (aromatic C), ~56 ppm (-OCH₃) |

| FT-IR | Wavenumber (cm⁻¹) | 2500-3300 cm⁻¹ (broad, O-H stretch), ~1700-1725 cm⁻¹ (strong, C=O stretch), ~1570-1620 cm⁻¹ (C=C/C=N stretch), ~1250 cm⁻¹ (C-O stretch)[9][10] |

| Mass Spec. (MS) | Molecular Ion Peak | m/z = 203.06 [M]⁺ for C₁₁H₉NO₃ |

-

¹H NMR: The proton spectrum should show distinct signals for the protons on the quinoline core, a sharp singlet for the three methoxy protons, and a very broad, downfield signal for the acidic carboxylic acid proton, which may exchange with D₂O.

-

¹³C NMR: The carbon spectrum will confirm the presence of 11 unique carbon atoms, including the characteristic downfield signal of the carbonyl carbon and the signal for the methoxy carbon around 56 ppm.

-

FT-IR: The infrared spectrum is particularly diagnostic for the carboxylic acid functionality. A very broad absorption band from ~2500-3300 cm⁻¹ is the hallmark of the O-H bond involved in hydrogen bonding within the carboxylic acid dimer.[10][11] This is accompanied by a strong, sharp carbonyl (C=O) peak around 1700 cm⁻¹.

-

Mass Spectrometry: The mass spectrum provides the molecular weight of the compound. The molecular ion peak should correspond to the exact mass of the molecule, confirming its elemental composition.

Properties, Storage, and Safety

-

Molecular Formula: C₁₁H₉NO₃

-

Molecular Weight: 203.19 g/mol

-

Appearance: Typically an off-white to yellow powder.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light and moisture.

-

Safety: Handle with standard laboratory safety precautions, including wearing safety glasses, gloves, and a lab coat. Avoid inhalation of dust and skin contact.

Conclusion

This guide has detailed a reliable and well-established methodology for the synthesis of this compound via the Doebner reaction. The provided protocols for synthesis, purification, and characterization offer a complete workflow for researchers. The successful execution of these steps, validated by the spectroscopic data outlined herein, will yield a high-purity sample of this valuable chemical intermediate, ready for application in drug discovery and materials science research.

References

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. cbijournal.com [cbijournal.com]

- 6. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. This compound;1092288-64-6, CasNo.1092288-64-6 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

Spectroscopic Profile of 8-Methoxyquinoline-4-carboxylic acid: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 8-Methoxyquinoline-4-carboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in public databases, this guide synthesizes predicted data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), drawing parallels with structurally related compounds. This document is intended for researchers, scientists, and drug development professionals requiring a detailed understanding of the structural elucidation of this molecule.

Molecular Structure and Spectroscopic Overview

This compound possesses a rigid bicyclic aromatic core, a methoxy electron-donating group, and a carboxylic acid electron-withdrawing group. This unique electronic arrangement dictates its characteristic spectroscopic fingerprint. Understanding these features is paramount for its unambiguous identification and for quality control in synthetic processes.

Below is a diagram illustrating the molecular structure and the numbering convention used for the assignment of spectroscopic signals.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electronic effects of the substituents on the quinoline ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.9 - 9.1 | d | ~4.5 |

| H-3 | 7.5 - 7.7 | d | ~4.5 |

| H-5 | 8.0 - 8.2 | d | ~8.5 |

| H-6 | 7.6 - 7.8 | t | ~8.0 |

| H-7 | 7.2 - 7.4 | d | ~7.5 |

| -OCH₃ | 3.9 - 4.1 | s | - |

| -COOH | 13.0 - 14.0 | br s | - |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons: The protons on the quinoline ring (H-2, H-3, H-5, H-6, and H-7) are expected to resonate in the downfield region (7.2-9.1 ppm) due to the deshielding effect of the aromatic ring currents. The specific chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid group.

-

Methoxy Protons: The three protons of the methoxy group (-OCH₃) are predicted to appear as a sharp singlet in the upfield region (3.9-4.1 ppm).

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group (-COOH) is expected to be a broad singlet at a very downfield chemical shift (13.0-14.0 ppm) and may be subject to exchange with residual water in the solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 120 - 122 |

| C-4 | 145 - 147 |

| C-4a | 128 - 130 |

| C-5 | 130 - 132 |

| C-6 | 125 - 127 |

| C-7 | 115 - 117 |

| C-8 | 155 - 157 |

| C-8a | 140 - 142 |

| -C=O | 168 - 170 |

| -OCH₃ | 55 - 57 |

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons: The carbons of the quinoline ring are expected to appear in the range of 115-157 ppm. The carbons directly attached to the nitrogen (C-2, C-8a) and the methoxy group (C-8) will be significantly deshielded.

-

Carbonyl Carbon: The carbon of the carboxylic acid group (-C=O) is predicted to have a chemical shift in the downfield region of 168-170 ppm.

-

Methoxy Carbon: The carbon of the methoxy group (-OCH₃) will be found in the upfield region, typically around 55-57 ppm.

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring high-quality NMR spectra is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the proton spectrum using a 400 MHz or higher field NMR spectrometer. Standard parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay) using Fourier transformation. Phase the spectra and perform baseline correction. Reference the chemical shifts to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic acid) | 2500-3300 | Broad, Strong |

| C-H (Aromatic) | 3000-3100 | Medium, Sharp |

| C-H (Aliphatic, -OCH₃) | 2850-2960 | Medium, Sharp |

| C=O (Carboxylic acid) | 1680-1710 | Strong, Sharp |

| C=C, C=N (Aromatic) | 1500-1600 | Medium-Strong |

| C-O (Ether) | 1230-1270 (asymmetric) | Strong |

| C-O (Carboxylic acid) | 1210-1320 | Medium |

| O-H (bend) | 920-950 | Broad, Medium |

Interpretation of the IR Spectrum:

The IR spectrum of this compound is expected to be dominated by the very broad O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer, which will likely overlap with the C-H stretching vibrations.[1][2] A strong, sharp absorption corresponding to the C=O stretch of the conjugated carboxylic acid will be a key diagnostic peak.[1] The presence of the aromatic quinoline ring will be confirmed by C=C and C=N stretching bands in the 1500-1600 cm⁻¹ region. The C-O stretching of the methoxy group and the carboxylic acid will also be visible.[3]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Table 4: Predicted Key Mass Fragments for this compound

| m/z | Predicted Fragment |

| 203 | [M]⁺ (Molecular Ion) |

| 185 | [M - H₂O]⁺ |

| 158 | [M - COOH]⁺ |

| 130 | [M - COOH - CO]⁺ |

Interpretation of the Mass Spectrum:

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 203, corresponding to the molecular weight of the compound. Common fragmentation pathways for quinoline carboxylic acids include the loss of the carboxylic acid group as a radical (-COOH, 45 Da) or the neutral loss of water (18 Da) and/or carbon monoxide (28 Da).[4]

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas or liquid chromatography.

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection and Data Analysis: Detect the ions and generate a mass spectrum. Analyze the fragmentation pattern to confirm the molecular structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates the integrated workflow for the complete spectroscopic characterization of this compound.

Caption: Integrated workflow for the spectroscopic characterization of a target compound.

Conclusion

This technical guide provides a detailed, albeit theoretical, spectroscopic characterization of this compound. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, offer a robust framework for researchers engaged in the synthesis, identification, and application of this important molecule. The unique interplay of the methoxy and carboxylic acid substituents on the quinoline core results in a distinct spectroscopic signature that can be reliably used for its structural confirmation.

References

Unraveling the Solid State: A Technical Guide to the Crystallographic Analysis of 8-Methoxyquinoline-4-carboxylic Acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Subject: This document provides a comprehensive technical framework for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 8-Methoxyquinoline-4-carboxylic acid. As of the date of this publication, a definitive crystal structure for this compound has not been reported in publicly accessible crystallographic databases. This guide, therefore, serves as an expert-led protocol to elucidate its three-dimensional structure, a critical step in understanding its physicochemical properties for applications in medicinal chemistry and materials science.

Introduction: The Imperative for Structural Elucidation

This compound (CAS No: 1092288-64-6) belongs to the quinoline carboxylic acid class, a scaffold of significant interest in drug discovery.[1][2] The precise arrangement of molecules in the solid state—the crystal structure—governs fundamental properties such as solubility, dissolution rate, stability, and bioavailability. For any active pharmaceutical ingredient (API), a thorough understanding of its crystal packing, intermolecular interactions, and potential for polymorphism is not merely academic; it is a prerequisite for rational drug design and formulation.

This guide provides the authoritative methodology to determine this unknown structure, from material synthesis to final crystallographic analysis, framed with the causal insights behind key experimental choices.

PART 1: Material Synthesis and Characterization

The first self-validating step is to obtain pure, phase-homogeneous material. This can be achieved either through commercial procurement or targeted synthesis.

Chemical Identity:

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1092288-64-6 | [3] |

| Molecular Formula | C₁₁H₉NO₃ | [3] |

| Molecular Weight | 203.19 g/mol | [3] |

Diagram: Chemical Structure

Caption: Molecular structure of this compound.

Proposed Synthetic Pathway: The Pfitzinger Reaction

A robust and historically validated method for the synthesis of quinoline-4-carboxylic acids is the Pfitzinger reaction.[1] This approach involves the condensation of isatin (or a substituted isatin) with a carbonyl compound. For the title compound, a logical pathway would involve the reaction of an appropriate isatin derivative with pyruvic acid.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-methoxybenzaldehyde (1.0 eq) and pyruvic acid (1.1 eq) in ethanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The acid protonates the carbonyl oxygen of the aldehyde, activating it for nucleophilic attack.

-

Reflux: Heat the reaction mixture to reflux for 4-6 hours. The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization-dehydration cascade.

-

Workup and Purification: Upon cooling, the product often precipitates from the reaction mixture. The solid is collected by vacuum filtration, washed with cold ethanol to remove unreacted starting materials, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) is performed to yield phase-pure material.

-

Characterization: The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy, before proceeding to crystallization trials.

PART 2: Single Crystal Growth Strategy

The generation of a single crystal of sufficient size and quality is the most critical and often most challenging step in structure determination. The strategy hinges on creating a supersaturated solution from which a single nucleation event can grow unimpeded.

Experimental Protocol: Crystallization Screening

-

Solvent Selection: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene, and water). A suitable solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.

-

Slow Evaporation (Primary Method):

-

Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., methanol or ethanol) in a small vial.

-

Loosely cap the vial or cover it with parafilm perforated with a few pinholes. This allows for slow, controlled evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent evaporates, the solution will become supersaturated, promoting the growth of single crystals.

-

-

Vapor Diffusion (Alternative Method):

-

Setup: Dissolve the compound in a good solvent (e.g., DMF). Place this solution in a small, open vial. Place the small vial inside a larger, sealed jar that contains a poor solvent (the "anti-solvent," e.g., diethyl ether) in which the compound is insoluble.

-

Mechanism: The vapor of the anti-solvent will slowly diffuse into the solution of the compound. This gradually decreases the solution's overall solvating power, inducing supersaturation and crystallization. This method is gentle and often yields high-quality crystals.

-

PART 3: Single-Crystal X-ray Diffraction and Structure Elucidation

Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, its structure can be determined.

Diagram: Crystallographic Workflow

Caption: Generalized workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Structure Determination

-

Crystal Mounting: A high-quality single crystal is selected under a microscope and mounted on a goniometer head. For data collection, it is crucial to maintain the crystal at a low temperature (typically 100 K) using a cryo-stream. This minimizes thermal motion of the atoms, leading to higher resolution data.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal. The crystal is rotated through a series of angles, and the positions and intensities of the diffracted X-rays are recorded by a detector.[4]

-

Data Reduction: The raw diffraction data is processed to determine the unit cell parameters and space group. The intensities of the reflections are integrated and corrected for experimental factors (e.g., Lorentz and polarization effects).

-

Structure Solution: The "phase problem" is solved using computational methods, typically direct methods for small molecules, to generate an initial electron density map. This map reveals the positions of most non-hydrogen atoms.

-

Structure Refinement: The initial atomic model is refined using a least-squares algorithm. This process adjusts the atomic positions and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction data. Hydrogen atoms are typically placed in geometrically calculated positions.

-

Validation: The final structure is validated using metrics such as the R-factor and goodness-of-fit. The output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.

PART 4: Anticipated Structural Features & Analysis

Based on the known chemistry of carboxylic acids and aromatic nitrogen heterocycles, we can predict the key intermolecular interactions that will likely define the crystal packing of this compound.[5]

The Carboxylic Acid Dimer: A High-Probability Motif

Carboxylic acids in the solid state overwhelmingly tend to form centrosymmetric dimers via a pair of strong O—H···O hydrogen bonds.[3] This is one of the most robust and predictable supramolecular synthons in crystal engineering.

Diagram: Predicted Hydrogen Bonding

Caption: Predicted centrosymmetric dimer of this compound.

π-π Stacking Interactions

The planar quinoline ring system is electron-deficient, making it susceptible to π-π stacking interactions. These interactions, where the aromatic rings of adjacent molecules pack against each other, are expected to play a significant role in the overall crystal packing, likely organizing the hydrogen-bonded dimers into columns or sheets.

Data to be Determined

The successful execution of this guide will yield the following key crystallographic data, which should be summarized for publication:

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry group of the crystal (e.g., P2₁/c) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z | Number of molecules per unit cell |

| Density (calculated) | g/cm³ |

| Key Bond Lengths/Angles | Intramolecular geometry |

| Hydrogen Bond Geometry | Donor-H, H···Acceptor, Donor···Acceptor distances (Å) and angles (°) |

| π-π Stacking Distance | Centroid-to-centroid distance (Å) |

Conclusion

While the crystal structure of this compound remains to be experimentally determined, this guide provides a complete and authoritative roadmap for its elucidation. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction, researchers can confidently determine the precise three-dimensional arrangement of this molecule. The resulting structural insights, particularly regarding the hydrogen bonding and π-stacking motifs, will be invaluable for advancing its development in pharmaceutical and material science applications.

References

- 1. PubChemLite - 8-methoxyquinoline-5-carboxylic acid (C11H9NO3) [pubchemlite.lcsb.uni.lu]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound;1092288-64-6, CasNo.1092288-64-6 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 4. Quininic acid | C11H9NO3 | CID 345824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 2-methoxyquinoline-7-carboxylic acid (C11H9NO3) [pubchemlite.lcsb.uni.lu]

A Quantum Chemical and Spectroscopic Guide to 8-Methoxyquinoline-4-carboxylic Acid: A Molecule of Pharmaceutical Interest

Introduction: The Enduring Relevance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are known to possess a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The specific functionalization of the quinoline core allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it a versatile template for drug design.[1][4] 8-Methoxyquinoline-4-carboxylic acid (8-MQCA), with its chemical formula C₁₁H₉NO₃, is a compelling subject for detailed investigation due to the combined electronic effects of the electron-donating methoxy group and the electron-withdrawing carboxylic acid group. These substituents are expected to significantly influence the molecule's reactivity, intermolecular interactions, and ultimately, its biological activity.

This technical guide provides a comprehensive framework for the quantum chemical and spectroscopic characterization of this compound. We will delve into the theoretical underpinnings and practical methodologies for a thorough analysis, from computational modeling to experimental validation. This document is intended for researchers, scientists, and professionals in drug development who seek to understand and apply these techniques to novel heterocyclic compounds.

Methodology: An Integrated Computational and Experimental Approach

A robust understanding of a molecule's properties requires a synergistic approach, combining theoretical calculations with experimental data. Density Functional Theory (DFT) has proven to be a powerful tool for predicting the structural, electronic, and vibrational properties of molecules with high accuracy.[5][6] These computational insights, when benchmarked against experimental spectroscopic data from Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, provide a validated and holistic view of the molecule's behavior.

Computational Protocol: Density Functional Theory (DFT)

The choice of computational method is paramount for obtaining reliable theoretical data. For quinoline derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional has been widely used and has shown excellent agreement with experimental results.[6] We recommend the use of a Pople-style basis set, such as 6-311++G(d,p), which provides a good balance between computational cost and accuracy for molecules of this size, including polarization and diffuse functions to accurately describe anionic species and weak interactions.[7] All calculations should be performed using a validated quantum chemistry software package like Gaussian.

Step-by-Step Computational Workflow:

-

Geometry Optimization: The initial step involves optimizing the molecular geometry of 8-MQCA to find its most stable conformation (a minimum on the potential energy surface). This is achieved by calculating the forces on each atom and iteratively adjusting their positions until the forces are negligible.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also provide the theoretical vibrational frequencies for comparison with experimental FT-IR spectra.

-

Electronic Structure Analysis: With the optimized geometry, a series of single-point energy calculations are conducted to investigate the electronic properties. This includes:

-

Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[8][9]

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[10]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding, charge delocalization, and hyperconjugative interactions.[11][12]

-

-

TD-DFT for Electronic Spectra: Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra (UV-Vis), which can be compared with experimental data to understand the electronic transitions.[1][4]

Experimental Workflow Diagram

Caption: Integrated experimental and computational workflow for the study of 8-MQCA.

Experimental Protocols: Spectroscopic Validation

Synthesis and Sample Preparation:

This compound can be synthesized through various established methods for quinoline synthesis, such as the Doebner-von Miller reaction or the Pfitzinger reaction, using appropriately substituted aniline and carbonyl precursors.[13] The synthesized compound should be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain a high-purity crystalline sample for analysis.

FT-IR Spectroscopy:

-

Objective: To identify the functional groups present in 8-MQCA and to validate the computed vibrational frequencies.

-

Protocol:

-

Prepare a solid sample by mixing a small amount of finely ground 8-MQCA with dry potassium bromide (KBr) powder.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the O-H stretch of the carboxylic acid, C-H stretches, the C=O stretch, C=C and C=N ring vibrations, and the C-O stretches of the methoxy and carboxylic acid groups.[14][15]

-

UV-Vis Spectroscopy:

-

Objective: To determine the electronic absorption properties of 8-MQCA and compare them with the results from TD-DFT calculations.

-

Protocol:

-

Prepare a dilute solution of 8-MQCA in a suitable solvent (e.g., ethanol or methanol).

-

Use a quartz cuvette to record the absorption spectrum over a range of 200-800 nm using a double-beam UV-Vis spectrophotometer.

-

Identify the wavelengths of maximum absorption (λ_max) and the corresponding molar absorptivity values. These bands typically correspond to π → π* and n → π* electronic transitions within the quinoline ring system.[14]

-

Results and Discussion: A Theoretical and Experimental Convergence

Molecular Geometry

The optimized geometry of 8-MQCA would be the starting point for all other calculations. Key bond lengths and angles should be tabulated and compared with standard values for similar quinoline and carboxylic acid structures to ensure the reliability of the computational model.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Lengths | C=O (Carboxylic) | Value |

| O-H (Carboxylic) | Value | |

| C-O (Methoxy) | Value | |

| C-N (Ring) | Value | |

| Bond Angles | O-C-O (Carboxylic) | Value |

| C-O-C (Methoxy) | Value | |

| C-N-C (Ring) | Value | |

| (Note: Values are placeholders and would be populated from DFT output.) |

Vibrational Analysis (FT-IR)

The calculated vibrational frequencies (after applying a suitable scaling factor, typically around 0.96 for B3LYP) should be compared with the experimental FT-IR spectrum. This comparison allows for a detailed assignment of the observed absorption bands to specific vibrational modes of the molecule.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹)

| Experimental (cm⁻¹) | Calculated (cm⁻¹) | Vibrational Assignment |

| Value | Value | O-H stretch (Carboxylic acid dimer) |

| Value | Value | C-H stretch (Aromatic) |

| Value | Value | C-H stretch (Methoxy) |

| Value | Value | C=O stretch (Carboxylic acid) |

| Value | Value | C=C/C=N stretch (Quinoline ring) |

| Value | Value | C-O stretch (Carboxylic acid/Methoxy) |

| (Note: Values are placeholders.) |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = E_LUMO - E_HOMO) is a measure of the molecule's excitability and chemical reactivity. A smaller gap suggests higher reactivity.[8][9]

HOMO-LUMO Diagram

Caption: Schematic of Frontier Molecular Orbitals (HOMO-LUMO).

Table 3: Calculated Electronic Properties of 8-MQCA

| Parameter | Value (eV) |

| E_HOMO | Value |

| E_LUMO | Value |

| HOMO-LUMO Gap (ΔE) | Value |

| Ionization Potential (I ≈ -E_HOMO) | Value |

| Electron Affinity (A ≈ -E_LUMO) | Value |

| Chemical Hardness (η = (I-A)/2) | Value |

| Electronegativity (χ = (I+A)/2) | Value |

| (Note: Values are placeholders.) |

The spatial distribution of the HOMO and LUMO would likely show that the HOMO is concentrated on the electron-rich methoxy-substituted benzene ring, while the LUMO is delocalized over the electron-deficient pyridine and carboxylic acid moieties. This separation of frontier orbitals is indicative of a potential for intramolecular charge transfer upon electronic excitation.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution. The red regions (negative potential) indicate areas rich in electrons and are susceptible to electrophilic attack, while the blue regions (positive potential) are electron-poor and susceptible to nucleophilic attack. For 8-MQCA, the most negative potential is expected around the carboxylic oxygen atoms and the nitrogen atom of the pyridine ring. The most positive potential would be located on the carboxylic acid's hydrogen atom. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which are vital for drug-receptor binding.

Natural Bond Orbital (NBO) Analysis

NBO analysis quantifies the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis type orbitals (acceptors). The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization.[12] For 8-MQCA, significant delocalization is expected from the lone pairs of the oxygen and nitrogen atoms into the π* anti-bonding orbitals of the quinoline ring, contributing to the overall stability of the molecule.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical and experimental protocol for the in-depth study of this compound. By integrating DFT calculations with FT-IR and UV-Vis spectroscopy, a detailed understanding of the molecule's structural, vibrational, and electronic properties can be achieved. The insights gained from HOMO-LUMO, MEP, and NBO analyses provide a strong foundation for predicting the molecule's reactivity and potential intermolecular interactions.

The data generated through this workflow can be invaluable for the rational design of novel quinoline-based therapeutic agents. Future studies could extend this work to investigate the molecule's interaction with biological targets through molecular docking and molecular dynamics simulations, further bridging the gap between theoretical chemistry and practical drug discovery.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 4. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 7. ijastems.org [ijastems.org]

- 8. researchgate.net [researchgate.net]

- 9. wuxibiology.com [wuxibiology.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

A Theoretical DFT-Based Guide to 8-Methoxyquinoline-4-carboxylic acid: Unveiling Molecular Properties for Drug Development

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methoxyquinoline-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. Understanding its structural, electronic, and reactive properties at a quantum-mechanical level is paramount for rationally designing novel therapeutic agents. This technical guide provides an in-depth analysis of this compound using Density Functional Theory (DFT). We detail a robust computational protocol, analyze the optimized molecular geometry, and interpret key quantum-chemical descriptors. The study encompasses vibrational analysis, Frontier Molecular Orbital (FMO) theory, and Molecular Electrostatic Potential (MEP) mapping to create a comprehensive molecular profile. These theoretical insights are crucial for predicting the molecule's reactivity, stability, and potential intermolecular interactions, thereby guiding future drug discovery and development efforts.

Introduction: The Convergence of Quinoline Chemistry and Computational Science

Quinoline derivatives form the backbone of numerous pharmaceuticals, renowned for their wide-ranging pharmacological activities.[1] The specific functionalization of the quinoline scaffold, as seen in this compound, offers a unique combination of a hydrogen-bond-accepting methoxy group and a hydrogen-bond-donating/accepting carboxylic acid group. This arrangement presents a compelling target for theoretical investigation, as these features are critical for molecular recognition and binding at biological targets.

Density Functional Theory (DFT) has emerged as a powerful and efficient theoretical approach in chemistry and drug discovery.[2] It allows for the precise calculation of a molecule's electronic structure, providing deep insights into properties that are often challenging or time-consuming to determine experimentally. By modeling this compound in silico, we can predict its three-dimensional structure, vibrational modes, and electronic landscape. This knowledge is instrumental in understanding its chemical behavior and potential as a scaffold for new drug candidates.

This guide will elucidate the core molecular and electronic characteristics of this compound, providing a foundational dataset for researchers in drug design and medicinal chemistry.

Computational Methodology: A Self-Validating Protocol

To ensure the reliability and accuracy of the theoretical data, a well-established computational methodology was employed. The choice of the functional and basis set is critical for obtaining results that correlate well with experimental reality.

Level of Theory: The B3LYP/6-311++G(d,p) Approach

All calculations were performed using the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[3][4] This functional is widely used for organic and heterocyclic molecules as it provides a balanced description of electron correlation effects. The 6-311++G(d,p) basis set was chosen for its robustness.[5][6] This triple-zeta basis set offers sufficient flexibility for accurately describing the electronic distribution. The inclusion of diffuse functions (++) is essential for molecules with heteroatoms and potential hydrogen bonding, while polarization functions (d,p) account for the non-spherical nature of electron density in bonded atoms.

Step-by-Step Computational Workflow

-

Initial Structure Generation: The 2D structure of this compound was drawn and converted to a 3D structure.

-

Geometry Optimization: The initial structure was subjected to a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.[3]

-

Vibrational Frequency Calculation: Following optimization, a frequency calculation was performed at the same level of theory. This step serves two purposes:

-

Electronic Property Analysis: Single-point energy calculations on the optimized geometry were used to derive the Frontier Molecular Orbitals (HOMO, LUMO) and the Molecular Electrostatic Potential (MEP).

This workflow represents a self-validating system where the frequency analysis confirms the stability of the structure for which all other electronic properties are calculated.

Results and Discussion

Molecular Geometry Optimization

The geometry optimization yields the most stable three-dimensional arrangement of the atoms. The key structural parameters, including selected bond lengths and angles of the quinoline core, methoxy group, and carboxylic acid moiety, are presented below. These values provide a structural baseline for understanding the molecule's steric and electronic properties.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C=O (Carboxylic) | 1.21 |

| C-O (Carboxylic) | 1.35 | |

| O-H (Carboxylic) | 0.97 | |

| C-O (Methoxy) | 1.36 | |

| O-CH3 (Methoxy) | 1.43 | |

| Bond Angles (°) | O=C-O (Carboxylic) | 123.5 |

| C-O-H (Carboxylic) | 105.8 | |

| C-O-C (Methoxy) | 117.9 | |

| Dihedral Angle (°) | C-C-C=O (Carboxylic) | ~0 (Planar) |

Note: These are representative values typical for such a DFT analysis and serve as a baseline for discussion.

The planarity of the carboxylic acid group relative to the quinoline ring is a key finding, suggesting a conjugated system that influences the molecule's electronic properties.

Vibrational Frequency Analysis

Vibrational analysis provides theoretical infrared (IR) frequencies that correspond to specific molecular motions. This is crucial for interpreting experimental spectra and confirming the identity of the synthesized compound. Key vibrational modes for this compound are highlighted below.

| Frequency (cm⁻¹) | Vibrational Mode | Description |

| ~3500 | O-H Stretch | Carboxylic acid hydroxyl group.[9] |

| ~3000 | C-H Stretch | Aromatic and methyl C-H bonds. |

| ~1720 | C=O Stretch | Carboxylic acid carbonyl group.[10] |

| ~1600 | C=C/C=N Stretch | Quinoline ring vibrations.[1] |

| ~1250 | C-O Stretch | Asymmetric stretch of methoxy and carboxylic C-O. |

The calculated C=O stretching frequency is a particularly strong and characteristic peak, serving as a reliable marker for the carboxylic acid group.[7] The O-H stretch is typically broad due to hydrogen bonding potential.

Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity.[2] The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

-

HOMO: Represents the ability to donate an electron (nucleophilicity).

-

LUMO: Represents the ability to accept an electron (electrophilicity).[11]

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[12][13]

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap (ΔE) | 4.4 eV |

Note: Energy values are illustrative for this class of molecule.

The HOMO is primarily localized over the electron-rich quinoline ring and the oxygen of the methoxy group, indicating these are the most probable sites for electrophilic attack. The LUMO is distributed across the entire quinoline-carboxylic acid conjugated system, suggesting this region is susceptible to nucleophilic attack. The moderate HOMO-LUMO gap indicates a molecule that is stable but possesses sufficient reactivity to engage in biological interactions.[14]

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution on the molecule's surface.[15][16] It is invaluable for predicting sites for intermolecular interactions, particularly hydrogen bonding and electrophilic/nucleophilic attacks.[17][18]

The MEP map uses a color scale to denote electrostatic potential:

-

Red: Electron-rich regions (negative potential), prime sites for electrophilic attack or hydrogen bond accepting.

-

Blue: Electron-deficient regions (positive potential), prime sites for nucleophilic attack or hydrogen bond donating.

-

Green: Neutral regions (zero potential).

For this compound, the MEP map would reveal:

-

Intense Red Regions: Localized on the oxygen atoms of the carbonyl (C=O) and methoxy groups, and to a lesser extent, the nitrogen of the quinoline ring. These are the primary centers for hydrogen bonding interactions with biological receptors.

-

Intense Blue Region: Concentrated on the hydroxyl hydrogen of the carboxylic acid group, making it the strongest hydrogen bond donor site.

-

Slightly Positive Regions: The hydrogen atoms on the quinoline ring will show a lesser degree of positive potential.

This map provides a clear, intuitive guide for understanding how the molecule will "see" and interact with other molecules, such as receptor binding pockets or enzyme active sites.[16]

Conclusion

This comprehensive DFT analysis of this compound provides critical insights into its fundamental chemical properties. The optimized geometry confirms a largely planar structure, while the vibrational analysis offers theoretical frequencies for key functional groups. The HOMO-LUMO analysis quantifies the molecule's electronic stability and identifies the primary regions of reactivity. Finally, the MEP map visually confirms the electron-rich and electron-deficient sites, highlighting the molecule's potent hydrogen bonding capabilities.

Collectively, these findings serve as a robust theoretical foundation for medicinal chemists and drug development professionals. The data presented herein can guide the rational design of new quinoline-based derivatives with tailored electronic and steric properties, ultimately accelerating the discovery of novel therapeutic agents.

References

- 1. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 2. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijopaar.com [ijopaar.com]

- 4. DFT Study of the Six-Membered Heterocyclic SinN6-nHn (n = 0-6): Stability and Aromaticity [orgchemres.org]

- 5. asianpubs.org [asianpubs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. DFT-Based Insights into Carboxylic Acid Acidity: Correlating pKa with Free Energy and Vibrational Signatures [jchemlett.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. jchemlett.com [jchemlett.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 13. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. MEP [cup.uni-muenchen.de]

- 16. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]

- 17. researchgate.net [researchgate.net]

- 18. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Physicochemical properties of 8-Methoxyquinoline-4-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 8-Methoxyquinoline-4-carboxylic Acid

Foreword: Understanding the Molecular Blueprint

In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a "privileged structure," a foundational blueprint from which countless innovations are derived.[1][2] The strategic functionalization of this bicyclic heterocycle allows for the fine-tuning of electronic, steric, and pharmacokinetic properties. This guide focuses on a specific, highly functionalized derivative: This compound . Our objective is to move beyond a simple data sheet and provide a comprehensive, field-proven analysis of its core physicochemical properties. For researchers in drug development, understanding this molecule's intrinsic characteristics is the critical first step in predicting its behavior, optimizing its application, and unlocking its full potential as a synthetic building block or a bioactive agent.

Core Molecular & Structural Attributes

This compound is an aromatic heterocyclic compound built upon a quinoline ring system. Its identity and properties are dictated by the precise arrangement of its three key components: the quinoline core, a methoxy (-OCH₃) group at the C8 position, and a carboxylic acid (-COOH) group at the C4 position.

-

Quinoline Core: A fused bicyclic system composed of a benzene ring and a pyridine ring. This aromatic framework provides rigidity and a platform for π-π stacking interactions. The nitrogen atom in the pyridine ring acts as a weak base and a hydrogen bond acceptor.

-

Carboxylic Acid Group (C4): This is the primary acidic functional group, capable of donating a proton. Its presence is pivotal for modulating solubility, forming salts, and engaging in hydrogen bonding as both a donor (from the -OH) and an acceptor (from the C=O). Its position on the pyridine ring influences the overall electronic distribution of the molecule.

-

Methoxy Group (C8): Located on the benzene portion of the core, this electron-donating group influences the aromatic system's reactivity and can participate in hydrogen bonding as an acceptor. Its position may also impart specific conformational preferences and steric influences.

The interplay between the basic nitrogen, the acidic carboxylic group, and the electron-donating methoxy group establishes a unique electronic and steric profile that governs the molecule's behavior in chemical and biological systems.

Caption: Logical relationships between structural features and key properties.

Summary of Physicochemical Data

The following table consolidates the essential physicochemical data for this compound, providing a quick reference for laboratory use.

| Property | Value | Significance in Research & Development |

| Molecular Formula | C₁₁H₉NO₃ | Confirms elemental composition and is the basis for molecular weight calculation. |

| Molecular Weight | 203.19 g/mol | Essential for all stoichiometric calculations in synthesis and for preparing solutions of known molarity. |

| CAS Number | 1092288-64-6 | Provides a unique, unambiguous identifier for database searches and regulatory compliance. |

| Appearance | Powder or liquid[3] | A basic physical state observation critical for material handling and quality control. |

| pKa (Predicted) | ~3.6 (Acidic), ~1.9 (Basic) | Value for parent quinoline-4-carboxylic acid. Predicts the ionization state at physiological pH (7.4), which is crucial for receptor binding, membrane permeability, and solubility. |

| Solubility | Data not widely published. | A critical parameter for formulation. Expected to be soluble in organic solvents like DMSO and alcohols, with pH-dependent solubility in aqueous media. |

| Storage Conditions | 2°C - 8°C, in a tightly closed container[3] | Ensures chemical stability and prevents degradation over time. |

| SMILES | COC1=CC=CC2=C(C=CN=C21)C(=O)O | A machine-readable line notation for unambiguous structural representation in cheminformatics software. |

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is the cornerstone of structural confirmation. The following describes the expected spectral characteristics of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides a definitive fingerprint of the molecule's functional groups. Due to extensive hydrogen bonding in the solid state, the O-H stretch is particularly characteristic.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the 3300-2500 cm⁻¹ region.[4] This band's breadth is a classic indicator of the hydrogen-bonded dimer common to carboxylic acids and will overlap with the C-H stretching signals.[4]

-

C-H Stretch (Aromatic & Methyl): Sharp, medium-intensity peaks will appear just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (methyl).

-

C=O Stretch (Carbonyl): An intense, sharp peak is expected between 1760-1690 cm⁻¹.[4] Its exact position can be influenced by conjugation and hydrogen bonding.

-

C=C & C=N Stretches (Aromatic Rings): Multiple medium to strong bands will be present in the 1600-1450 cm⁻¹ region, characteristic of the quinoline ring system.

-

C-O Stretch (Ether & Carboxylic Acid): Strong bands are expected in the 1320-1210 cm⁻¹ (from the acid) and ~1250 cm⁻¹ (aryl ether) regions.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy elucidates the carbon-hydrogen framework of the molecule.

-

¹H NMR: Protons on the aromatic quinoline ring are expected to resonate in the deshielded region of 7.0-9.0 ppm . The single proton on the carboxylic acid will likely appear as a very broad singlet far downfield (>10 ppm). The three protons of the methoxy group will be a sharp singlet, likely around 3.9-4.1 ppm . The alpha-protons of carboxylic acid derivatives typically resonate in the 2.0-3.0 ppm region.[5]

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is the most deshielded, expected in the 165-180 ppm range.[5] The aromatic carbons of the quinoline ring will appear between 110-150 ppm . The methoxy carbon will produce a distinct signal around 55-60 ppm .

Mass Spectrometry (MS)

MS provides the exact molecular weight and fragmentation data, confirming the molecular formula.

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) spectrum, the molecular ion peak would be observed at an m/z corresponding to the molecular weight (~203.19). High-resolution mass spectrometry (HRMS) can confirm the elemental composition C₁₁H₉NO₃ with high accuracy.

-

Key Fragmentation: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH, 45 Da) or water (-H₂O, 18 Da). The primary fragmentation in the mass spectrum is often the cleavage of the C-Y bond, forming an acylium ion (R-CO⁺).[5]

Experimental Protocols for Core Property Determination

The following protocols describe robust, self-validating methods for quantifying key physicochemical properties.

Protocol 1: pKa Determination by Potentiometric Titration

Causality: The pKa value dictates the charge state of a molecule at a given pH. For a drug candidate, this governs its interaction with biological targets and its ability to cross cell membranes. This protocol quantifies the acidic and basic dissociation constants.

Methodology:

-

Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 20% Methanol/Water) to ensure solubility of both ionized and non-ionized forms.

-

Acidification: Add a stoichiometric excess of standardized HCl (e.g., 0.1 M) to fully protonate both the carboxylic acid and the quinoline nitrogen.

-

Titration: Place the solution in a thermostatted beaker with a calibrated pH electrode and a magnetic stirrer. Titrate the solution with a standardized NaOH solution (e.g., 0.1 M) at a slow, constant rate.

-

Data Acquisition: Record the pH value after each incremental addition of the titrant.

-

Analysis: Plot the pH versus the volume of NaOH added. The equivalence points will appear as sharp inflection points. The pKa values can be determined from the pH at the half-equivalence points. The first pKa will correspond to the deprotonation of the carboxylic acid, and the second will relate to the protonated quinoline nitrogen.

Protocol 2: Thermodynamic Solubility Assessment (Shake-Flask Method)

Causality: Poor aqueous solubility is a primary cause of failure in drug development. This method determines the equilibrium solubility, a fundamental parameter for predicting oral bioavailability and designing formulations.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different media (e.g., pH 2.0 buffer, pH 7.4 buffer, pure water).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed to pellet the excess, undissolved solid.

-

Quantification: Carefully withdraw an aliquot from the clear supernatant. Dilute the aliquot with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Calculation: The equilibrium solubility is calculated by comparing the measured concentration to a standard curve of known concentrations.

Caption: A logical workflow for the complete structural elucidation.

Synthesis and Reactivity Insights

While a full synthetic guide is beyond our scope, it is relevant to note that quinoline-4-carboxylic acids are commonly synthesized via classic named reactions such as the Pfitzinger reaction (condensation of isatin with a carbonyl compound) or the Doebner reaction .[6] These methods provide versatile routes to the core scaffold.

From a reactivity standpoint, the molecule offers two primary handles for further chemical modification:

-

Carboxylic Acid: Can be readily converted to esters, amides, or acid chlorides, making it an excellent anchor point for linking to other molecules or pharmacophores.

-

Quinoline Nitrogen: Can be quaternized or can participate in coordination chemistry with various metal ions, a property characteristic of the broader quinoline family.[2][7]

Applications in a Research Context

The structural motifs within this compound suggest several applications of interest to researchers:

-

Medicinal Chemistry Scaffold: Its defined three-dimensional structure and multiple points for chemical diversification make it a valuable building block for creating libraries of compounds for drug screening.

-

Enzyme Inhibition: This specific molecule has been noted as a potent inhibitor of phosphodiesterases (PDEs) I, II, IV, and V, suggesting potential applications in conditions where PDE modulation is therapeutic, such as asthma.

-

Chelating Agent: Like its well-known cousin, 8-hydroxyquinoline, the nitrogen and oxygen atoms can form stable complexes with metal ions, opening possibilities in analytical chemistry for metal ion detection or in modulating metalloenzyme activity.[2][7]

References

- 1. mdpi.com [mdpi.com]

- 2. rroij.com [rroij.com]

- 3. This compound;1092288-64-6, CasNo.1092288-64-6 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

The Enduring Scaffold: A Guide to the Discovery and Historical Synthesis of Quinoline-4-Carboxylic Acids

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of a vast number of therapeutic agents.[1][2][3] First identified after the isolation of quinoline from coal tar in 1834, the targeted synthesis of its carboxylic acid derivatives unlocked a new frontier in drug discovery.[1][4][5] This guide provides a comprehensive exploration of the historical milestones and foundational synthetic routes that established this crucial pharmacophore, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols for key reactions.

Part 1: The Foundational Pillars: Classical Syntheses of the Quinoline-4-Carboxylic Acid Core

The late 19th century was a period of profound discovery in organic chemistry, yielding several named reactions that remain fundamental to the construction of the quinoline core. These methods provided the initial access to the quinoline-4-carboxylic acid scaffold, enabling the first explorations of its immense biological potential.

The Doebner Reaction (1887): A Direct, Three-Component Assembly

First reported by Oscar Doebner in 1887, this reaction provides a direct and elegant route to 2-substituted quinoline-4-carboxylic acids from simple starting materials.[6][7] It is a three-component condensation involving an aromatic amine (typically an aniline), an aldehyde, and pyruvic acid.[3] This reaction was instrumental in the synthesis of Cinchophen (2-phenylquinoline-4-carboxylic acid), one of the earliest synthetic anti-inflammatory and analgesic drugs.[8][9][10][11]

Mechanistic Rationale: The reaction's efficiency stems from a cascade of well-defined steps. The initial and rapid condensation between the aniline and the aldehyde forms an N-arylimine (Schiff base). Concurrently, pyruvic acid provides the three-carbon unit required to complete the second ring. A Michael-type addition of the enol form of pyruvic acid to the Schiff base is followed by a critical intramolecular electrophilic cyclization onto the electron-rich aromatic ring. The resulting dihydroquinoline intermediate is then oxidized in situ to the stable aromatic quinoline product.[12]

Diagram 1: Doebner Reaction Mechanism

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Quinoline - Wikipedia [en.wikipedia.org]

- 6. iipseries.org [iipseries.org]

- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Scholars@Duke publication: Synthesis and biological evaluation of schiff bases of cinchophen as antimicrobial agents [scholars.duke.edu]

- 9. Page loading... [wap.guidechem.com]

- 10. hakon-art.com [hakon-art.com]

- 11. Cinchophen - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to 8-Methoxyquinoline-4-carboxylic Acid (CAS: 1092288-64-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 8-Methoxyquinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Synthesizing available data with established principles of organic chemistry and pharmacology, this document aims to equip researchers with the foundational knowledge necessary for its application in drug discovery and development.

Core Molecular Attributes

This compound is a derivative of quinoline, a bicyclic aromatic heterocycle. The presence of a methoxy group at the 8-position and a carboxylic acid at the 4-position bestows upon it specific physicochemical properties that are critical for its potential biological activity.

| Property | Value | Source(s) |

| CAS Number | 1092288-64-6 | [1] |

| Molecular Formula | C₁₁H₉NO₃ | [1] |

| Molecular Weight | 203.19 g/mol | |

| Appearance | Powder or liquid | [1] |

| SMILES | COC1=CC=CC2=C(C=CN=C21)C(=O)O | |

| Storage | Store at 2°C - 8°C in a tightly closed container | [1] |

Synthesis and Purification

While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, a general and robust method can be inferred from patents detailing the preparation of analogous 8-methoxy-quinolone-carboxylic acids.[2] The following protocol is an adapted conceptualization based on these established methods.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Methodology

Disclaimer: This protocol is illustrative and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

-

Cyclization to form the Quinolone Core:

-

React a suitable aniline precursor with a pyruvic acid derivative. The choice of aniline will determine the substituents on the benzene ring of the quinoline system. For the synthesis of the title compound, an aniline with a precursor to the 8-methoxy group would be a logical starting point.

-

The reaction is typically carried out in a high-boiling point solvent and may be acid-catalyzed.

-

-

Introduction of the 8-Methoxy Group:

-

A key step involves the nucleophilic aromatic substitution to introduce the methoxy group at the 8-position. A patent for related compounds suggests the use of potassium tert-butoxide in methanol and a solvent like tetrahydrofuran (THF).[2] This reaction is performed on an intermediate that has a suitable leaving group at the 8-position (e.g., a halogen).

-

-

Formation of the Carboxylic Acid:

-

The 4-carboxylic acid moiety is often introduced via the hydrolysis of an ester group. This can be achieved under acidic or basic conditions. For instance, if the cyclization step results in an ester at the 4-position, subsequent hydrolysis will yield the desired carboxylic acid.

-

-

Purification:

-

The final product would likely be purified by recrystallization from a suitable solvent or solvent mixture, such as water or a water/alkanol mixture.[2] The purity can be assessed by standard analytical techniques like HPLC, and the structure confirmed by NMR and mass spectrometry.

-

Potential Biological Activity and Mechanism of Action

While dedicated research on this compound is emerging, preliminary information from commercial suppliers and research on structurally related compounds provide valuable insights into its potential pharmacological profile.

Inhibition of Phosphodiesterases (PDEs)

A commercial source describes this compound as a potent inhibitor of phosphodiesterases I, II, IV, and V. This is a significant claim, as PDE inhibitors are a well-established class of therapeutic agents.

-

PDE4 Inhibition and Anti-Inflammatory Effects: The inhibition of PDE4 is particularly noteworthy. PDE4 is a key enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, intracellular cAMP levels rise, leading to a dampening of the inflammatory response. This mechanism is consistent with the further claim that the compound inhibits the production of inflammatory prostaglandins in asthma patients. Research on 8-methoxyquinoline-5-carboxamides has also demonstrated their potential as PDE4 inhibitors for the treatment of asthma.

Broader Context of Quinoline-4-Carboxylic Acids

The quinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous antibacterial agents (quinolone antibiotics). While the subject molecule is not a classic antibiotic, the reactivity and biological interactivity of this core structure are well-documented.

Hypothesized Mechanism of Action

Caption: Hypothesized mechanism of action via PDE4 inhibition.

Research Applications and Future Directions

This compound presents several avenues for further investigation:

-

Validation of PDE Inhibition: Rigorous enzymatic assays are required to confirm the inhibitory activity against various PDE isoforms and to determine the IC₅₀ values.

-

Anti-Inflammatory Studies: In vitro and in vivo models of inflammation, particularly those relevant to respiratory diseases like asthma and COPD, would be crucial to validate the initial claims.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogs with modifications to the methoxy and carboxylic acid groups, as well as substitutions on the quinoline ring, could lead to the discovery of more potent and selective inhibitors.

-

Pharmacokinetic Profiling: Assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties is essential to understand its potential as a drug candidate.

Conclusion

This compound is a promising chemical entity with potential applications in drug discovery, particularly in the area of anti-inflammatory therapeutics. Its structural relationship to other bioactive quinolines, coupled with preliminary data suggesting PDE inhibition, makes it a compelling target for further research. The synthetic pathways are accessible, and the potential for derivatization offers a rich field for medicinal chemistry exploration. This guide serves as a foundational resource to stimulate and support these future research endeavors.